7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions One common method includes the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to convert the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Fully saturated tetrahydroisoquinolines.
Substitution: Functionalized tetrahydroisoquinolines with various substituents.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: Investigated for its potential neuroprotective effects and as a modulator of neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and depression.
Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters such as dopamine and serotonin. Additionally, it can inhibit certain enzymes involved in neurotransmitter metabolism, thereby altering their levels in the brain.
Comparison with Similar Compounds
Tetrahydroisoquinoline: The parent compound without the propan-2-yl group.
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar core structure.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups enhancing its biological activity.
Uniqueness: 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the propan-2-yl group, which can significantly influence its pharmacokinetic properties and biological activity. This structural modification can enhance its ability to cross the blood-brain barrier, making it more effective in targeting central nervous system disorders.
Properties
IUPAC Name |
7-propan-2-yl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9(2)11-4-3-10-5-6-13-8-12(10)7-11;/h3-4,7,9,13H,5-6,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNOXWKJHSBXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(CCNC2)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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